Adamant-1-ylmagnesium bromide, 0.25 M in ether

Catalog No.
S6590586
CAS No.
57680-77-0
M.F
C10H15BrMg
M. Wt
239.44 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Adamant-1-ylmagnesium bromide, 0.25 M in ether

CAS Number

57680-77-0

Product Name

Adamant-1-ylmagnesium bromide, 0.25 M in ether

IUPAC Name

magnesium;adamantan-1-ide;bromide

Molecular Formula

C10H15BrMg

Molecular Weight

239.44 g/mol

InChI

InChI=1S/C10H15.BrH.Mg/c1-7-2-9-4-8(1)5-10(3-7)6-9;;/h7-9H,1-6H2;1H;/q-1;;+2/p-1

InChI Key

YFTYUFJFKDWTBS-UHFFFAOYSA-M

SMILES

C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-]

Canonical SMILES

C1C2CC3CC1C[C-](C2)C3.[Mg+2].[Br-]

The exact mass of the compound Adamant-1-ylmagnesium bromide, 0.25 M in ether is 238.02075 g/mol and the complexity rating of the compound is 119. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Adamant-1-ylmagnesium bromide (CAS: 57680-77-0), supplied as a stabilized 0.25 M solution in diethyl ether, is a sterically demanding, tertiary alkyl Grignard reagent. It is primarily procured for the direct nucleophilic installation of the 1-adamantyl group—a bulky, highly lipophilic, and conformationally rigid cage structure. In industrial and advanced laboratory settings, this reagent is a critical building block for synthesizing sterically hindered dialkylarylphosphine ligands (essential for transition-metal catalysis) and for optimizing the pharmacokinetic profiles of active pharmaceutical ingredients. The specific formulation in diethyl ether is required to maintain reagent stability and prevent the rapid degradation pathways typical of cage-radical organometallics [1].

Substituting 1-adamantylmagnesium bromide with simpler tertiary Grignards, such as tert-butylmagnesium bromide, fundamentally alters the steric shielding and lipophilicity of the final product, often leading to inferior catalytic ligand performance or reduced target-receptor affinity in medicinal chemistry. Furthermore, attempting to synthesize 1-adamantylmagnesium bromide in-house from 1-adamantyl bromide using standard stirred magnesium turnings is practically unviable. The formation of cage-structure organomagnesium compounds is dominated by single-electron transfer side reactions; standard stirring causes cage radicals to diffuse into the solvent, yielding ~0% of the desired Grignard and instead producing large amounts of reduced adamantane and homocoupled biadamantane [1]. Procuring the pre-synthesized 0.25 M ethereal solution is therefore a necessary process decision to bypass this severe synthetic bottleneck and guarantee reproducible downstream titer [2].

Bypassing Severe Yield Losses in Cage-Grignard Preparation

The preparation of 1-adamantylmagnesium bromide is notoriously difficult due to the stability of the adamantyl radical. When in-house synthesis is attempted using standard stirred magnesium, the reaction yields 0% of the target Grignard, instead producing 60% adamantane (via reduction) and 30% 1,1'-biadamantane (via homocoupling) [1]. Even utilizing highly specialized 'static' (non-stirred) methodologies only improves the yield to approximately 58% [1]. Procuring the standardized 0.25 M solution eliminates this bottleneck, providing a 100% active titer for immediate downstream application.

Evidence DimensionActive Grignard yield during preparation
Target Compound Data100% active titer (procured pre-made solution)
Comparator Or Baseline~0% yield (standard stirred in-house synthesis from 1-adamantyl bromide)
Quantified DifferenceComplete recovery of active reagent vs. near-total loss to side products.
ConditionsStandard stirred Grignard formation vs. procured commercial solution.

Buyers must procure this reagent pre-made because conventional in-house Grignard synthesis protocols fail catastrophically for adamantyl halides.

Efficiency in Sterically Hindered Ligand Synthesis

1-Adamantylmagnesium bromide is highly effective at functionalizing electrophilic phosphorus centers to create bulky ligands for cross-coupling. In the synthesis of di-tert-butyl(1-adamantyl)phosphine, reacting 1-adamantylmagnesium bromide with di-tert-butylphosphinous chloride in the presence of a copper(I) iodide catalyst achieves an 86% isolated yield [1]. This demonstrates exceptional nucleophilic efficiency despite the extreme steric clash between the tert-butyl groups and the incoming adamantyl cage.

Evidence DimensionIsolated yield of tertiary phosphine ligand
Target Compound Data86% yield of di-tert-butyl(1-adamantyl)phosphine
Comparator Or BaselineAlternative unoptimized organometallic routes (often <40% yield for highly hindered phosphines)
Quantified Difference>45% improvement in yield for a highly sterically congested P-C bond formation.
ConditionsReaction with di-tert-butylphosphinous chloride, CuI (10 mol%), LiBr (20 mol%), room temperature, 17 hours.

For materials science and catalysis procurement, this reagent guarantees high-efficiency access to premium, sterically demanding Buchwald-type ligands.

Pharmacophore Optimization and Receptor Affinity

The incorporation of the 1-adamantyl group via 1-adamantylmagnesium bromide significantly alters the pharmacological profile of lead compounds compared to standard linear alkyl chains. For example, replacing the traditional pentyl chain at the C3 position of cannabinoids with an adamantyl group (producing AM-411) increases the estimated logP to 6.7 and achieves a high Cannabinoid Receptor 1 (CB1) affinity with a Ki of 6.86 nmol/L [1]. This bulky, rigid substitution outperforms linear baselines in target selectivity and metabolic stability.

Evidence DimensionReceptor binding affinity (Ki) and lipophilicity (logP)
Target Compound DataKi = 6.86 nM (CB1), logP ~6.7 (Adamantyl-substituted analog)
Comparator Or BaselineTraditional pentyl-substituted analogs (lower steric bulk and rigidity)
Quantified DifferenceSub-10 nM binding affinity achieved through the unique steric bulk of the adamantyl cage.
ConditionsIn vitro CB1 receptor binding assays for synthetic cannabinoid SAR studies.

Pharmaceutical buyers should prioritize this Grignard when aiming to drastically increase the lipophilicity and target-site residence time of drug candidates.

Solvent-Dependent Stability and Processability

The formulation of 1-adamantylmagnesium bromide in diethyl ether is not arbitrary; it is a critical requirement for maintaining the integrity of the reagent. Studies on the formation and stability of cage-structure Grignards show that while diethyl ether supports viable reagent stability (maintaining ~50-58% yields during optimized formation), the use of tetrahydrofuran (THF) causes a severe drop in active Grignard yield due to enhanced radical diffusion and subsequent homocoupling [1].

Evidence DimensionReagent stability and formation yield
Target Compound DataStable formulation with ~50-58% baseline formation efficiency in Et2O
Comparator Or BaselineSignificant yield drop and degradation in THF
Quantified DifferenceEt2O prevents the rapid radical-mediated degradation that occurs in THF.
ConditionsComparative solvent evaluation for cage-structure organomagnesium stability.

Procurement teams must specify the diethyl ether formulation (0.25 M), as attempting to use or solvent-swap into THF will degrade the reagent.

Synthesis of Advanced Cross-Coupling Ligands

1-Adamantylmagnesium bromide is the reagent of choice for synthesizing sterically demanding dialkylarylphosphines (e.g., di-tert-butyl(1-adamantyl)phosphine). These bulky ligands are essential for formulating highly active palladium and nickel catalysts used in challenging Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions [1].

Late-Stage Pharmacophore Installation

In medicinal chemistry, this compound is utilized to graft the adamantyl cage onto core scaffolds (such as resorcinol derivatives or heterocycles). This modification is specifically chosen to increase the lipophilicity (logP), membrane permeability, and conformational rigidity of the drug candidate, directly leading to enhanced receptor affinity as seen in cannabinoid analogs [2].

Preparation of Adamantylzinc Reagents via Transmetalation

For cross-coupling reactions where Grignard reagents are too reactive or incompatible with sensitive functional groups, 1-adamantylmagnesium bromide is directly transmetalated with zinc chloride (ZnCl2) to form 1-adamantylzinc halides. These zinc species are then deployed in milder Negishi coupling protocols to install the adamantyl group with high functional group tolerance [3].

Hydrogen Bond Acceptor Count

2

Exact Mass

238.02075 g/mol

Monoisotopic Mass

238.02075 g/mol

Heavy Atom Count

12

Dates

Last modified: 11-23-2023

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